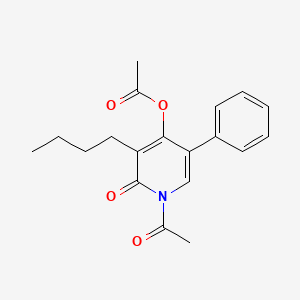
1-Acetyl-3-butyl-2-oxo-5-phenyl-1,2-dihydropyridin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-butyl-2-oxo-5-phenyl-1,2-dihydropyridin-4-yl acetate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an acetyl group, a butyl chain, and a phenyl ring attached to a dihydropyridine core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-3-butyl-2-oxo-5-phenyl-1,2-dihydropyridin-4-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and acetylation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-butyl-2-oxo-5-phenyl-1,2-dihydropyridin-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Acetyl-3-butyl-2-oxo-5-phenyl-1,2-dihydropyridin-4-yl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-3-butyl-2-oxo-5-phenyl-1,2-dihydropyridin-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound.
Comparison with Similar Compounds
1-Acetyl-3-butyl-2-oxo-5-phenyl-1,2-dihydropyridine: Similar structure but lacks the acetate group.
1-Acetyl-3-butyl-2-oxo-5-phenyl-1,2-dihydropyridin-4-yl chloride: Similar structure but with a chloride group instead of acetate.
1-Acetyl-3-butyl-2-oxo-5-phenyl-1,2-dihydropyridin-4-yl methyl ester: Similar structure but with a methyl ester group instead of acetate.
Uniqueness: 1-Acetyl-3-butyl-2-oxo-5-phenyl-1,2-dihydropyridin-4-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetate group, in particular, may influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
881201-66-7 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(1-acetyl-3-butyl-2-oxo-5-phenylpyridin-4-yl) acetate |
InChI |
InChI=1S/C19H21NO4/c1-4-5-11-16-18(24-14(3)22)17(15-9-7-6-8-10-15)12-20(13(2)21)19(16)23/h6-10,12H,4-5,11H2,1-3H3 |
InChI Key |
IMYVQEOZCZBRTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CN(C1=O)C(=O)C)C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















